

# **Application Notes and Protocols: Bempedoic Acid for Statin-Intolerant Patient Populations**

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Compound of Interest		
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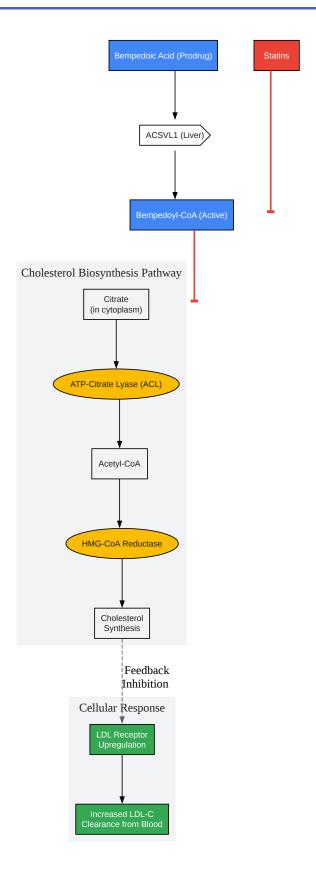
#### Introduction

Statins are the cornerstone of therapy for lowering low-density lipoprotein cholesterol (LDL-C) and reducing the risk of atherosclerotic cardiovascular disease (ASCVD). However, a significant portion of patients experience statin-associated muscle symptoms (SAMS), leading to poor adherence or discontinuation of this life-saving therapy. **Bempedoic acid** is a first-inclass, oral, once-daily ATP-citrate lyase (ACL) inhibitor that lowers LDL-C and has been shown to reduce cardiovascular events in statin-intolerant patients.[1][2] Its unique mechanism of action, which involves liver-specific activation, prevents its accumulation in skeletal muscle, thereby avoiding the muscle-related side effects commonly associated with statins.[3][4] These notes provide a comprehensive overview of its application, supported by clinical trial data and protocols.

## **Mechanism of Action**

Bempedoic acid is a prodrug that is activated in the liver by very long-chain acyl-CoA synthetase-1 (ACSVL1) to its active form, bempedoyl-CoA.[5][6] Bempedoyl-CoA inhibits ATP-citrate lyase (ACL), an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[7][8] The inhibition of ACL reduces the synthesis of cholesterol in the liver, which leads to the upregulation of LDL receptors on hepatocytes. This, in turn, increases the clearance of LDL-C from the bloodstream.[6][9] A critical feature of bempedoic acid is that the activating enzyme, ACSVL1, is not present in skeletal muscle, which is believed to be the reason for its low incidence of muscle-related adverse effects.[3][10]





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**Caption:** Mechanism of action of **bempedoic acid** compared to statins.



## **Clinical Efficacy and Safety Data**

The efficacy and safety of **bempedoic acid** in statin-intolerant patients have been established through several large-scale, randomized clinical trials, most notably the CLEAR Serenity and CLEAR Outcomes trials.

## **Lipid-Lowering Efficacy (CLEAR Serenity)**

The CLEAR Serenity trial evaluated **bempedoic acid** in patients with hypercholesterolemia and a history of intolerance to at least two statins.[10] The study demonstrated that **bempedoic acid** significantly reduced LDL-C and other atherogenic lipoproteins compared to placebo over a 24-week period.[10][11]

Table 1: Efficacy of Bempedoic Acid in Statin-Intolerant Patients (CLEAR Serenity Trial)

Parameter	Baseline (Mean)	Placebo-Corrected Percent Change at Week 12	P-value
LDL-C	157.6 mg/dL	-21.4%	<0.001
Non-HDL-C	-	-17.9%	<0.001
Total Cholesterol	-	-14.8%	<0.001
Apolipoprotein B	-	-15.0%	<0.001
hs-CRP	-	-24.3%	<0.001

Data sourced from the CLEAR Serenity clinical trial results.[10]

## **Cardiovascular Outcomes (CLEAR Outcomes)**

The CLEAR Outcomes trial was a landmark study that assessed the effect of **bempedoic acid** on major adverse cardiovascular events (MACE) in statin-intolerant patients who had or were at high risk for cardiovascular disease.[12][13] The trial enrolled 13,970 patients with a median follow-up of 40.6 months.[12]

Table 2: Cardiovascular Outcomes with **Bempedoic Acid** (CLEAR Outcomes Trial)



Endpoint	Bempedoic Acid Group (N=6992)	Placebo Group (N=6978)	Hazard Ratio (95% CI)	P-value
Primary Endpoint (4- Component MACE)	11.7% (819 patients)	13.3% (927 patients)	0.87 (0.79-0.96)	0.004
Fatal or Nonfatal Myocardial Infarction	3.7% (261 patients)	4.8% (334 patients)	0.77 (0.66-0.91)	0.002
Coronary Revascularizatio n	6.2% (435 patients)	7.6% (529 patients)	0.81 (0.72-0.92)	0.001
3-Component MACE	9.5% (663 patients)	-	0.85 (0.76-0.96)	0.006

4-Component MACE includes cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or coronary revascularization. 3-Component MACE includes cardiovascular death, nonfatal stroke, and nonfatal myocardial infarction.[12][13][14]

### **Safety and Tolerability**

**Bempedoic acid** is generally well-tolerated.[15] The CLEAR Outcomes trial provided extensive long-term safety data. While the overall incidence of adverse events was similar to placebo, some specific events were more common with **bempedoic acid**.[15] Muscle-related adverse events were not significantly different between the groups, reinforcing its utility in statin-intolerant individuals.[10]

Table 3: Key Adverse Events (CLEAR Outcomes Trial)



Adverse Event	Bempedoic Acid Group	Placebo Group
Gout	3.1%	2.1%
Cholelithiasis (Gallstones)	2.2%	1.2%
Increased Serum Creatinine	11.5% (Renal Impairment)	8.6% (Renal Impairment)
Increased Hepatic Enzymes	4.5%	3.0%
Hyperuricemia	10.9%	5.6%
Myalgia (Muscle Pain)	4.7%	7.2%*

Myalgia data from CLEAR Serenity trial for a direct comparison in a highly intolerant population. [10][12][16]

## **Experimental Protocols**

The following protocols are based on the methodologies of the CLEAR Serenity and CLEAR Outcomes clinical trials.

## Protocol 1: Evaluation of Lipid-Lowering Efficacy in Statin-Intolerant Patients (Based on CLEAR Serenity)

- Objective: To assess the efficacy and safety of bempedoic acid 180 mg daily for lowering LDL-C in patients with hypercholesterolemia and a documented intolerance to statins.
- Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[11]
- Patient Population:
  - Inclusion Criteria: Adults with hypercholesterolemia requiring lipid-lowering therapy; history
    of intolerance to at least two statins (one at the lowest approved dose).[10]
  - Exclusion Criteria: Recent major cardiovascular event; severe heart failure; uncontrolled hypertension or diabetes.[17]



#### Intervention:

- Treatment Group: **Bempedoic acid** 180 mg, administered orally once daily for 24 weeks.
- Control Group: Matching placebo, administered orally once daily for 24 weeks.
- Randomization is typically in a 2:1 ratio (bempedoic acid to placebo).[11]
- Primary Endpoint: Percent change in LDL-C from baseline to week 12.[10]
- Secondary Endpoints: Percent change in non-HDL-C, total cholesterol, apolipoprotein B, and hs-CRP; safety and tolerability assessments.[10]
- Methodology:
  - Screening and Washout: Patients undergo screening and washout of any prohibited lipidlowering therapies.
  - Randomization: Eligible patients are randomized to either the **bempedoic acid** or placebo group.
  - Treatment Period: Patients receive the assigned study drug for 24 weeks.
  - Assessments: Lipid panels and safety labs are collected at baseline, week 4, week 12, and week 24. Adverse events are monitored throughout the study.

## Protocol 2: Evaluation of Cardiovascular Outcomes in Statin-Intolerant Patients (Based on CLEAR Outcomes)

- Objective: To determine the effect of bempedoic acid on major adverse cardiovascular events in statin-intolerant patients.[18]
- Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled, event-driven trial.[4][17]
- Patient Population:

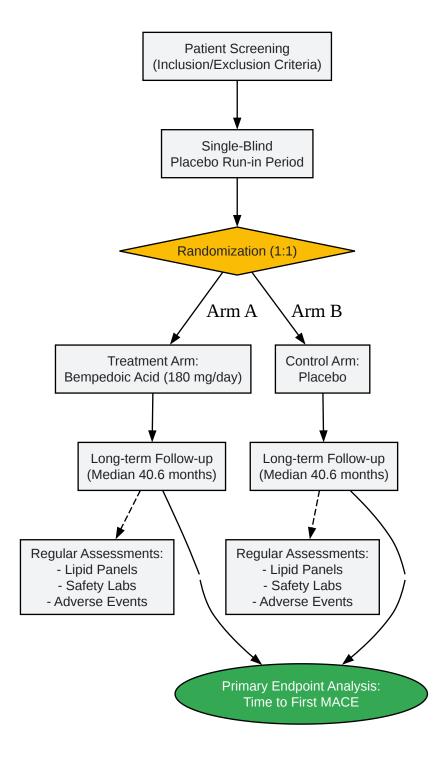
## Methodological & Application





- Inclusion Criteria: Adults aged 18-85 years with or at high risk for cardiovascular disease;
   documented inability or unwillingness to take statins; fasting LDL-C ≥100 mg/dL.[17][18]
- Exclusion Criteria: Fasting triglycerides >500 mg/dL; recent (within 90 days) major cardiovascular event; severe uncontrolled comorbidities.[17][18]
- Intervention:
  - Treatment Group: Bempedoic acid 180 mg, administered orally once daily.
  - Control Group: Matching placebo, administered orally once daily.
- Primary Endpoint: Time to first occurrence of the 4-component MACE: cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or coronary revascularization.[12]
- Methodology:
  - Screening and Run-in: Patients undergo screening and a single-blind placebo run-in period to ensure adherence and tolerance.[18]
  - Randomization: Eligible patients are randomized 1:1 to either bempedoic acid or placebo.[19]
  - Follow-up: Patients are followed for a median duration of approximately 40 months. Clinic visits and phone calls alternate every 3 months.[12][19]
  - Event Adjudication: All potential primary endpoint events are adjudicated by an independent clinical endpoint committee blinded to treatment allocation.





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**Caption:** Experimental workflow for a cardiovascular outcomes trial.

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